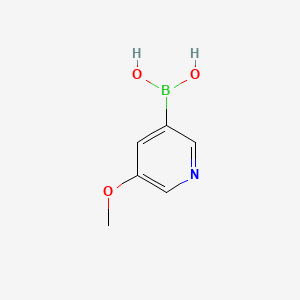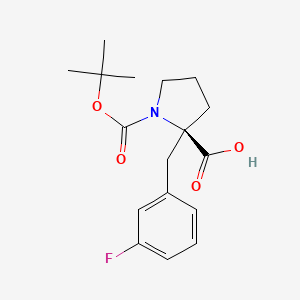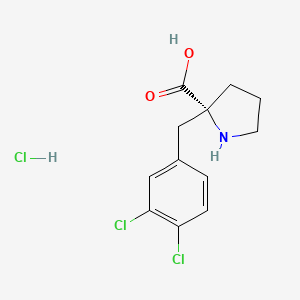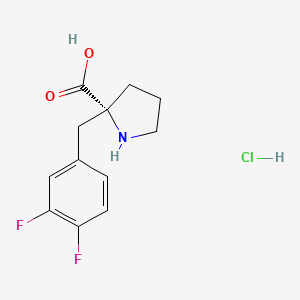
5-Methoxy-pyridin-3-borsäure
Übersicht
Beschreibung
5-Methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H8BNO3 and its molecular weight is 152.95 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxypyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Organoboran-Verbindungen wie 5-Methoxy-pyridin-3-borsäure werden oft in der organischen Synthese verwendet. Sie können an verschiedenen Reaktionstypen teilnehmen, einschließlich Kupplungsreaktionen, die in der Synthese komplexer organischer Moleküle weit verbreitet sind .
Pharmazeutische Forschung
Borsäuren und ihre Derivate haben in der pharmazeutischen Chemie breite Anwendung gefunden. Sie können als Enzyminhibitoren wirken und werden beim Design und der Synthese von Arzneimitteln eingesetzt .
Materialwissenschaften
Organoboran-Verbindungen können auch im Bereich der Materialwissenschaften eingesetzt werden. Sie können beispielsweise zur Herstellung von borhaltigen Polymeren verwendet werden, die einzigartige optische und elektronische Eigenschaften besitzen .
Herstellung von fluoreszierenden Molekülen
this compound-Pinacolester kann verwendet werden, um einen Anthracen-basierten Bis-Pyridin-Liganden (L) zu synthetisieren, der bei der Herstellung von fluoreszierenden M2L4-Typ-Kapseln (M = Pt, Zn, Pd, Cu, Ni, Co und Mn) eingesetzt wird .
Inhibitorsynthese
Diese Verbindung kann als Ausgangsmaterial bei der Synthese von Pyridylmethyl-Pyridin-Derivaten als potente 11β-Hydroxylase (CPY11B1)-Inhibitoren verwendet werden .
Katalysatoren
Borsäuren und ihre Derivate können als Katalysatoren in verschiedenen chemischen Reaktionen wirken und die Geschwindigkeit und Selektivität dieser Reaktionen verbessern .
Safety and Hazards
5-Methoxypyridine-3-boronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Wirkmechanismus
Target of Action
The primary target of 5-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 5-Methoxypyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Methoxypyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 5-Methoxypyridine-3-boronic acid) to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-Methoxypyridine-3-boronic acid participates, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura cross-coupling reaction suggest potential implications for its bioavailability .
Result of Action
The action of 5-Methoxypyridine-3-boronic acid in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules for potential use in various fields such as medicinal chemistry .
Action Environment
The action of 5-Methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the stability of 5-Methoxypyridine-3-boronic acid can be affected by factors such as temperature and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
5-Methoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 5-Methoxypyridine-3-boronic acid with palladium catalysts and organic halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .
Cellular Effects
The effects of 5-Methoxypyridine-3-boronic acid on various types of cells and cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives and the products formed from its reactions can influence cell function. For instance, compounds synthesized using 5-Methoxypyridine-3-boronic acid may affect cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through the interaction of the synthesized compounds with cellular receptors and enzymes .
Molecular Mechanism
The molecular mechanism of 5-Methoxypyridine-3-boronic acid involves its participation in Suzuki-Miyaura coupling reactions. At the molecular level, the compound forms a complex with palladium catalysts, which facilitates the transmetalation step where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The binding interactions with palladium and the subsequent steps are crucial for the compound’s effectiveness in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxypyridine-3-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies in vitro and in vivo have shown that the compound maintains its reactivity over extended periods, although degradation products may form under certain conditions .
Dosage Effects in Animal Models
The effects of 5-Methoxypyridine-3-boronic acid in animal models vary with different dosages. At lower dosages, the compound is generally well-tolerated, with minimal adverse effects. At higher dosages, toxic effects may be observed, including potential impacts on organ function and overall health. Threshold effects have been noted, where the compound’s efficacy in biochemical reactions reaches a plateau beyond a certain concentration .
Metabolic Pathways
5-Methoxypyridine-3-boronic acid is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. These interactions can affect metabolic flux and the levels of metabolites in the system. The compound’s role in these pathways is primarily as a building block for more complex molecules .
Transport and Distribution
Within cells and tissues, 5-Methoxypyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport mechanisms ensure that the compound reaches its target sites where it can participate in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Methoxypyridine-3-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound is available in the right place at the right time to exert its effects. The activity and function of the compound can be influenced by its localization within the cell .
Eigenschaften
IUPAC Name |
(5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFOFZTZUILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376727 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-69-4 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














